ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate dihydrochloride
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Overview
Description
Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate dihydrochloride: is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making this compound of significant interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with ethyl 6-chloropyridine-3-carboxylate and piperazine .
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C).
Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pressure to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies to understand receptor-ligand interactions. Medicine: Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with biological targets such as receptors and enzymes . The piperazine moiety is known to bind to various receptors, influencing signaling pathways and physiological responses.
Comparison with Similar Compounds
Ethyl 6-(piperazin-1-yl)quinoline-3-carboxylate dihydrochloride
Ethyl 6-(piperazin-1-yl)pyridine-2-carboxylate dihydrochloride
Uniqueness: Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its binding affinity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c1-2-17-12(16)10-3-4-11(14-9-10)15-7-5-13-6-8-15;;/h3-4,9,13H,2,5-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDLWJZTRYAXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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